N-(1-azabicyclo[2.2.2]oct-3-yl)-4-chlorobenzamide, commonly referred to as PNU-282987, is a synthetic compound primarily recognized for its role as a selective agonist of the alpha-7 nicotinic acetylcholine receptor. This receptor is significant in various cognitive processes, and compounds that activate it are being investigated for therapeutic applications in conditions such as Alzheimer's disease, schizophrenia, and cognitive deficits.
PNU-282987 was first synthesized in the context of drug discovery aimed at developing selective agents for the alpha-7 nicotinic acetylcholine receptor. It has been extensively studied in preclinical models to evaluate its pharmacological properties and potential therapeutic benefits.
PNU-282987 is classified as a nicotinic acetylcholine receptor agonist. Its molecular formula is , with a molecular weight of approximately 264.75 g/mol. The compound is characterized by its bicyclic structure, which includes an azabicyclo[2.2.2]octane moiety linked to a chlorobenzamide group.
The synthesis of N-(1-azabicyclo[2.2.2]oct-3-yl)-4-chlorobenzamide typically involves several key steps:
The synthesis may require specific conditions such as inert atmospheres (e.g., nitrogen or argon) and controlled temperatures to prevent degradation or unwanted side reactions. The use of solvents like dichloromethane or dimethyl sulfoxide is common during the reaction process to facilitate solubility and reaction kinetics.
N-(1-azabicyclo[2.2.2]oct-3-yl)-4-chlorobenzamide participates in various chemical reactions primarily related to its role as an agonist for nicotinic receptors:
The compound's interactions with nicotinic receptors can be assessed through electrophysiological techniques using Xenopus oocytes expressing various nAChR subtypes, allowing researchers to characterize its agonistic effects.
The mechanism by which N-(1-azabicyclo[2.2.2]oct-3-yl)-4-chlorobenzamide exerts its effects involves:
Research indicates that PNU-282987 selectively activates alpha-7 receptors while showing negligible blockade of other nicotinic subtypes, making it a valuable tool for studying cognitive functions and potential treatments for neurodegenerative diseases.
Property | Value |
---|---|
Melting Point | 240–242 °C |
Solubility | Soluble in DMSO (up to 25 mg/ml) |
Storage Temperature | Inert atmosphere, 2–8 °C |
Hazard Statements | H315-H319-H335 |
N-(1-azabicyclo[2.2.2]oct-3-yl)-4-chlorobenzamide has several scientific uses:
N-(1-Azabicyclo[2.2.2]oct-3-yl)-4-chlorobenzamide, commonly designated PNU-282987, was first synthesized and characterized in the early 2000s as part of targeted drug discovery efforts for neurological disorders. Its CAS registry number (123464-89-1) and molecular formula (C₁₄H₁₇ClN₂O; MW: 264.75 g/mol) were established during pharmacological profiling by Pfizer scientists [1] . The compound emerged from structure-activity relationship (SAR) studies focused on quinuclidine benzamides, where the (R)-enantiomer demonstrated superior binding affinity for α7 nicotinic acetylcholine receptors (nAChRs) compared to the (S)-counterpart [1]. Initial electrophysiological assays confirmed its agonist properties, with a binding affinity (Kᵢ) of 26 nM for rat α7 nAChRs [1] [7]. This discovery positioned PNU-282987 as a critical pharmacological tool for probing α7 receptor function.
Table 1: Key Milestones in PNU-282987 Development
Year | Event | Significance |
---|---|---|
2004 | First electrophysiological characterization | Confirmed α7 nAChR agonist activity in rat hippocampal neurons [2] |
2005 | Auditory gating restoration study | Demonstrated reversal of sensory processing deficits in vivo [2] |
2007 | Crystal structure resolution | Clarified 3D conformation of the (R)-enantiomer |
PNU-282987 belongs to the quinuclidine benzamide chemical class, characterized by a rigid 1-azabicyclo[2.2.2]octane core linked to a 4-chlorobenzamide moiety. The quinuclidine system enforces a specific spatial orientation of the nitrogen atom, which is critical for interacting with the orthosteric site of α7 nAChRs [1] [9]. The 4-chloro substituent on the benzamide ring enhances hydrophobic interactions within the receptor’s binding pocket, contributing to subtype selectivity . This selectivity is evident in its >1,000-fold preference for α7 nAChRs over α1β1γδ or α3β4 subtypes (IC₅₀ ≥ 60 μM) [1] [7]. Functionally, PNU-282987 acts as a positive allosteric modulator of ion channel activity, increasing Ca²⁺ influx and downstream signaling cascades like ERK phosphorylation [8]. Its structural blueprint has inspired derivatives targeting related nAChRs, such as α3β2 modulators identified via "chemical space walks" in databases like ChEMBL [3].
Research on PNU-282987 spans three interconnected domains:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9